molecular formula C7H10O2 B1618186 2-Hydroxy-3,5-dimethylcyclopent-2-en-1-one CAS No. 21834-98-0

2-Hydroxy-3,5-dimethylcyclopent-2-en-1-one

Cat. No.: B1618186
CAS No.: 21834-98-0
M. Wt: 126.15 g/mol
InChI Key: RLEJFFGSMZQXJX-UHFFFAOYSA-N
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Description

2-Hydroxy-3,5-dimethylcyclopent-2-en-1-one is an organic compound with the molecular formula C7H10O2 and a molecular weight of 126.1531 g/mol . It is also known by other names such as 2-Cyclopenten-1-one, 2-hydroxy-3,5-dimethyl- and 3,5-Dimethyl-2-hydroxy-2-cyclopenten-1-one . This compound is characterized by a cyclopentenone ring substituted with hydroxy and methyl groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 2-Hydroxy-3,5-dimethylcyclopent-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of 5-methyl-3,5-dicarbethoxy-2-cyclopenten-2-ol-one with phosphoric acid . Another approach includes the use of dimethyl adipate as a starting material . These methods typically require controlled reaction conditions, including specific temperatures and catalysts, to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

2-Hydroxy-3,5-dimethylcyclopent-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding diketones or carboxylic acids under appropriate conditions.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The hydroxy group can be substituted with other functional groups using suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids or bases for substitution reactions.

Scientific Research Applications

2-Hydroxy-3,5-dimethylcyclopent-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-3,5-dimethylcyclopent-2-en-1-one involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s cyclopentenone ring can participate in electrophilic and nucleophilic reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar compounds to 2-Hydroxy-3,5-dimethylcyclopent-2-en-1-one include:

Properties

IUPAC Name

2-hydroxy-3,5-dimethylcyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-4-3-5(2)7(9)6(4)8/h4,9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLEJFFGSMZQXJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=C(C1=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50944440
Record name 2-Hydroxy-3,5-dimethylcyclopent-2-en-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21834-98-0
Record name 2-Hydroxy-3,5-dimethyl-2-cyclopenten-1-one
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-3,5-dimethylcyclopent-2-en-1-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-3,5-dimethylcyclopent-2-en-1-one
Source EPA DSSTox
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Record name 2-hydroxy-3,5-dimethylcyclopent-2-en-1-one
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Synthesis routes and methods I

Procedure details

2.15 g (15.36 mmol) of crude 2-methoxy-3,5-dimethyl-2-cyclopenten-1-one are held at reflux temperature for 2 hours with 21.50 g (=10 fold amount by weight) of 5N hydrochloric acid. The reaction mixture is extracted 3 times with 50 ml of CH2Cl2 each time. The combined organic phases are dried over magnesium sulphate and concentrated on a rotary evaporator. After recrystallization from ether/hexane 1:1 there are obtained 1.05 g (54.2%) 2-hydroxy-3,5-dimethyl-2-cyclopenten-1-one; m.p. 92°-93° C.
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
21.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

85.1 g (0.5 mol) of the acid obtained according to paragraph (c), namely 2-carboxy-2,4-dimethylcyclopent-4-en-5-olone, are treated with 851 ml of 10% sulphuric acid and the mixture is refluxed for 45 minutes. For the working-up, the mixture is adjusted to pH 7 with 2N sodium hydroxide solution and then extracted three times with methylene chloride. The combined organic phases are dried over sodium sulphate and dried in a high vacuum for 1 hour. There are obtained 57.4 g (91%) of crystalline 3,5-dimethylcyclopent-2-en-2-olone of melting point 93°-94° C. The product is identical with the product obtained according to paragraph (c) of Example 4.
[Compound]
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-carboxy-2,4-dimethylcyclopent-4-en-5-olone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
851 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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